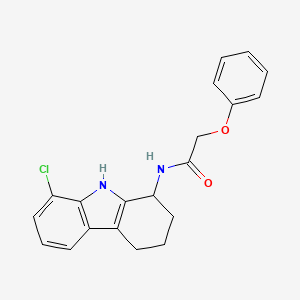![molecular formula C23H23N3O2 B11220584 3-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B11220584.png)
3-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methyl-2-oxo-2H-chromen-4-ylmethyl chloride. This is achieved by reacting 7-methyl-2-oxo-2H-chromen-4-ylmethanol with thionyl chloride under reflux conditions.
Piperazine Derivative Formation: The next step involves the reaction of the prepared 7-methyl-2-oxo-2H-chromen-4-ylmethyl chloride with piperazine to form 4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine.
Final Coupling Reaction: The final step is the coupling of 4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine with 3-(bromomethyl)benzonitrile in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the chromen moiety.
Reduction: Amino derivatives resulting from the reduction of the nitrile group.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its diverse biological activities make it a promising candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The chromen moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The nitrile group can participate in hydrogen bonding and other interactions, further contributing to the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
7-methyl-2-oxo-2H-chromen-4-ylmethyl derivatives: These compounds share the chromen moiety and exhibit similar biological activities.
Piperazine derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological properties.
Benzonitrile derivatives: These compounds are studied for their potential as antimicrobial and anticancer agents.
Uniqueness
What sets 3-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}methyl)benzonitrile apart is the combination of these three functional groups in a single molecule
Propiedades
Fórmula molecular |
C23H23N3O2 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
3-[[4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C23H23N3O2/c1-17-5-6-21-20(13-23(27)28-22(21)11-17)16-26-9-7-25(8-10-26)15-19-4-2-3-18(12-19)14-24/h2-6,11-13H,7-10,15-16H2,1H3 |
Clave InChI |
IDIYRJXTCMCSCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC(=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-bis(2-methoxyethyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11220509.png)
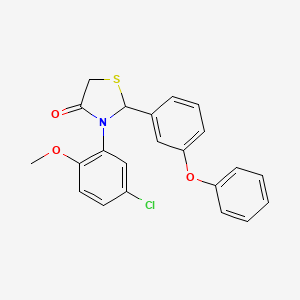
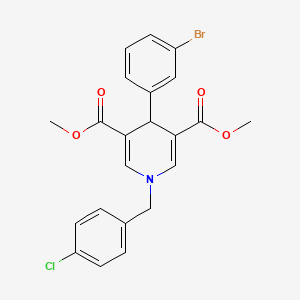
![dimethyl 5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11220522.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11220529.png)
![1-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11220543.png)
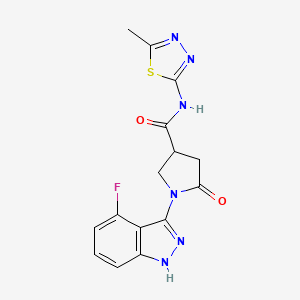
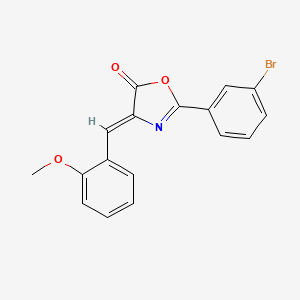
![5(4H)-oxazolone, 2-(4-bromophenyl)-4-[(4-chlorophenyl)methylene]-, (4Z)-](/img/structure/B11220552.png)
![N-(3-isopropoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11220554.png)
![dimethyl 5-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzene-1,3-dicarboxylate](/img/structure/B11220563.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11220564.png)
